N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide
Description
3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound that features a thiourea group attached to a benzotriazole moiety
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H19N5O2S/c1-3-4-17(24)20-18(26)19-12-5-10-15-16(11-12)22-23(21-15)13-6-8-14(25-2)9-7-13/h5-11H,3-4H2,1-2H3,(H2,19,20,24,26) |
InChI Key |
VGKQGTMBCIXOFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves the reaction of 2-(4-methoxyphenyl)-2H-1,2,3-benzotriazole-5-thiol with butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as UV absorbers or stabilizers.
Mechanism of Action
The mechanism of action of 3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active site residues, while the benzotriazole moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZYL-3-(3-(4-METHOXYPHENYL)BUTANOYL)-1,3-OXAZOLIDIN-2-ONE
- 1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE
- 4-(4-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE
Uniqueness
3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is unique due to its combination of a thiourea group and a benzotriazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
